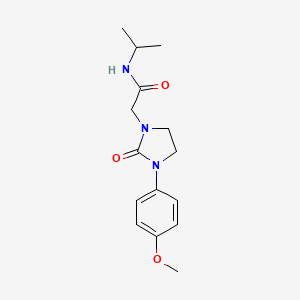

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

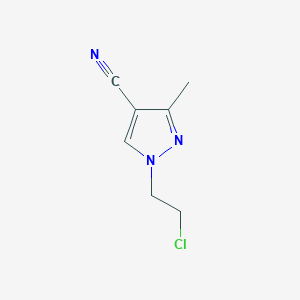

The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic molecule that appears to be related to the field of organic chemistry, specifically involving heterocyclic compounds. The structure suggests the presence of a pyrimidine ring, a piperidine ring, and a thiophene moiety. These types of compounds are often of interest due to their potential biological activities and their use in various chemical applications such as dyes, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of related compounds involves modified Mannich condensation reactions and condensation with barbituric acids. For instance, a molecule with a similar piperidin-4-one core was synthesized using a modified Mannich condensation involving dichlorobenzaldehyde, 3-pentanone, and ammonium acetate in ethanol, followed by recrystallization to achieve a 56% yield . Another related compound, a merocyanine dye, was synthesized by condensing 2-[4-(piperidyl)benzoyl]thiophene with N,N'-dimethyl barbituric acid . These methods could potentially be adapted for the synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using spectroscopic methods such as IR, 1H NMR, and 13C NMR . For example, the related piperidin-4-one derivative was found to exist in a chair conformation with equatorial orientation of substituents, which is a common conformation for piperidine rings due to its stability . The presence of substituents on the pyrimidine and thiophene rings would likely influence the electronic environment and conformation of the molecule .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the functional groups present. The piperidine and pyrimidine rings can participate in various chemical reactions, such as nucleophilic substitutions or additions, depending on the substituents and reaction conditions. The thiophene ring can also undergo electrophilic aromatic substitution reactions. The solvatochromic behavior of a related merocyanine dye suggests that the compound may also exhibit interesting interactions with solvents, which could be explored for applications in sensing or as a dye .

Physical and Chemical Properties Analysis

The physical properties such as solubility and crystallinity would depend on the functional groups and overall molecular structure. The related piperidin-4-one derivative was recrystallized from ethanol, indicating some degree of solubility in polar solvents . The solvatochromic properties of the merocyanine dye suggest that the compound might also show changes in its spectroscopic properties depending on the solvent used, which could be analyzed using UV/Vis spectroscopy and correlated with solvent parameters .

Aplicaciones Científicas De Investigación

Microwave Assisted Synthesis and Antibacterial Activity

Research has highlighted the synthesis of piperidine-containing pyrimidine derivatives via microwave-assisted methods, showing significant antibacterial activity. These compounds, through various synthetic steps, have been designed to target bacterial infections effectively (Merugu, Ramesh, & Sreenivasulu, 2010; Merugu, Ramesh, & Sreenivasulu, 2010).

One-Pot Biginelli Synthesis

The one-pot Biginelli synthesis approach has been used to create novel dihydropyrimidinone derivatives containing piperazine or morpholine moieties. These compounds are synthesized in good yield and highlight an efficient method for producing bioactive molecules (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Hydrogen-bonding Patterns in Enaminones

Studies on enaminones have revealed intricate hydrogen-bonding patterns, essential for understanding the molecular interactions and stability of these compounds. Such insights are critical for designing molecules with specific biological activities (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis and Chemical Characterisation of Thienothiophene Derivatives

The chemical synthesis and characterization of novel diheteroaryl thienothiophene derivatives have been explored, expanding the chemical space for potential therapeutic agents with unique structural features (Mabkhot, Al-Majid, & Alamary, 2011).

Piperazinyl Oxazolidinone Antibacterial Agents

The development of piperazinyl oxazolidinone compounds as antibacterial agents against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, represents a critical advance in addressing antibiotic resistance. These studies demonstrate the therapeutic potential of such derivatives in combating difficult-to-treat infections (Tucker et al., 1998).

Propiedades

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12-9-13(2)19-17(18-12)22-14-5-3-7-20(11-14)16(21)10-15-6-4-8-23-15/h4,6,8-9,14H,3,5,7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGNJUOBFRBQKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CC3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2542065.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)

![1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2542073.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2542075.png)

![4-[1-(2-Chloroacetyl)azetidin-3-yl]oxybenzonitrile](/img/structure/B2542079.png)

![3-Amino-1-thiaspiro[3.4]octan-2-one;hydrochloride](/img/structure/B2542081.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2542082.png)

![(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B2542084.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2542085.png)